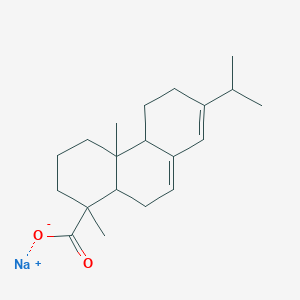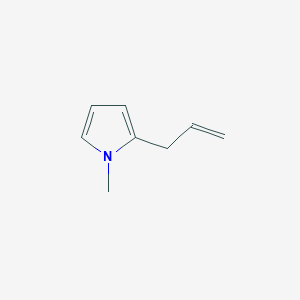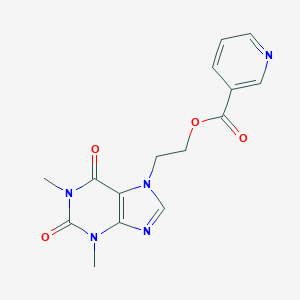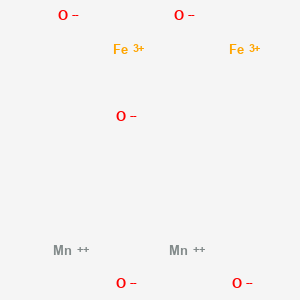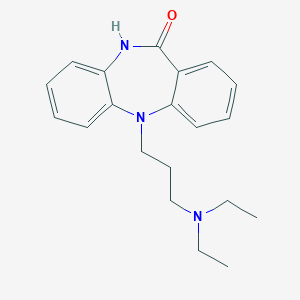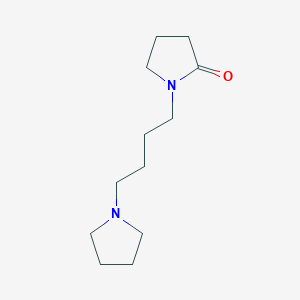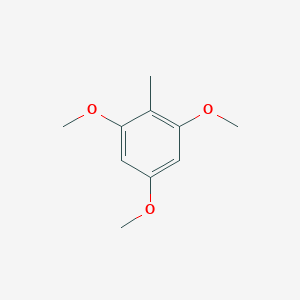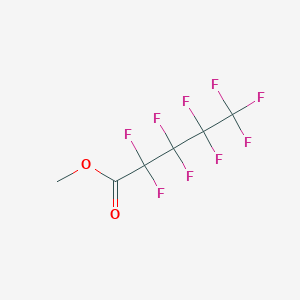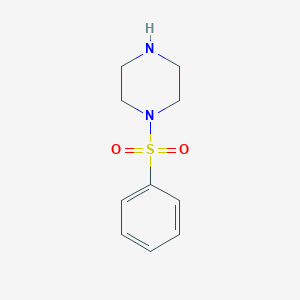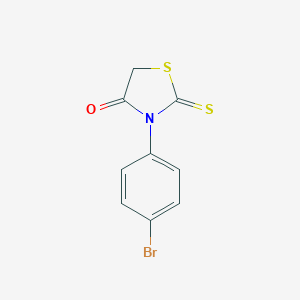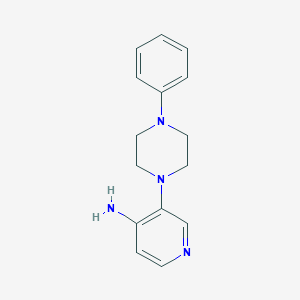
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a derivative of piperazine and has been found to exhibit a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is not fully understood. However, it has been suggested that this compound may inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been shown to induce apoptosis and cell cycle arrest in cancer cells.
Efectos Bioquímicos Y Fisiológicos
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to exhibit a range of biochemical and physiological effects. This compound has been shown to inhibit the activity of certain enzymes that are involved in the development of cancer. It has also been found to induce apoptosis and cell cycle arrest in cancer cells. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been shown to exhibit antimicrobial activity against a range of bacteria and fungi.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in lab experiments include its potent antitumor activity, its ability to inhibit the activity of certain enzymes that are involved in the development of cancer, and its antimicrobial activity against a range of bacteria and fungi. However, the limitations of using this compound in lab experiments include its potential toxicity and the need for further research to fully understand its mechanism of action.
Direcciones Futuras
There are several future directions for the study of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl-. These include:
1. Further studies to fully understand the mechanism of action of this compound.
2. Development of new derivatives of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- with improved potency and selectivity.
3. Investigation of the potential use of this compound in combination with other anticancer agents.
4. Studies to investigate the potential use of piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- in the treatment of other diseases, such as bacterial and fungal infections.
In conclusion, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- is a chemical compound that has shown promising results in scientific research. This compound has been found to exhibit potent antitumor activity, inhibit the activity of certain enzymes, and exhibit antimicrobial activity. However, further research is needed to fully understand its mechanism of action and potential applications in the treatment of diseases.
Métodos De Síntesis
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- can be synthesized by the reaction of 4-aminopyridine with benzaldehyde in the presence of piperazine. The reaction yields a white crystalline product that can be purified by recrystallization. The purity of the product can be confirmed by NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit potent antitumor activity in vitro and in vivo. It has also been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- has been found to inhibit the activity of certain enzymes that are involved in the development of cancer.
Propiedades
Número CAS |
14549-63-4 |
|---|---|
Nombre del producto |
Piperazine, 1-(4-amino-3-pyridyl)-4-phenyl- |
Fórmula molecular |
C15H18N4 |
Peso molecular |
254.33 g/mol |
Nombre IUPAC |
3-(4-phenylpiperazin-1-yl)pyridin-4-amine |
InChI |
InChI=1S/C15H18N4/c16-14-6-7-17-12-15(14)19-10-8-18(9-11-19)13-4-2-1-3-5-13/h1-7,12H,8-11H2,(H2,16,17) |
Clave InChI |
NVQJIXAFJDOQKE-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
SMILES canónico |
C1CN(CCN1C2=CC=CC=C2)C3=C(C=CN=C3)N |
Otros números CAS |
14549-63-4 |
Sinónimos |
3-(4-Phenyl-1-piperazinyl)-4-pyridinamine |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



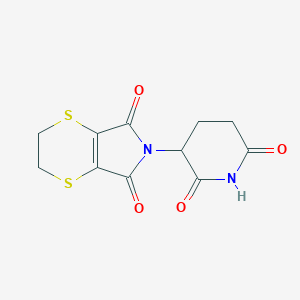
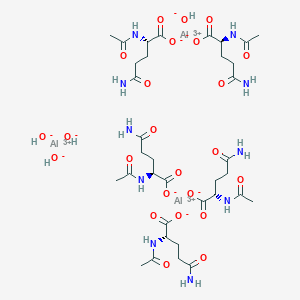
![5'-Bromospiro[[1,3]dioxane-2,3'-indolin]-2'-one](/img/structure/B87538.png)
